molecular formula C12H14 B14666133 Benzene, 1,4-dicyclopropyl- CAS No. 41010-17-7

Benzene, 1,4-dicyclopropyl-

Cat. No.: B14666133
CAS No.: 41010-17-7
M. Wt: 158.24 g/mol
InChI Key: CEVMPTUTKPDFCP-UHFFFAOYSA-N
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Description

Benzene, 1,4-dicyclopropyl- is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring with two cyclopropyl groups attached at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-dicyclopropyl- typically involves the cyclopropanation of benzene derivatives. One common method is the reaction of benzene with cyclopropylcarbinyl chloride in the presence of a strong base, such as sodium hydride, under anhydrous conditions. This reaction leads to the formation of the desired compound through a nucleophilic substitution mechanism .

Industrial Production Methods: Industrial production of Benzene, 1,4-dicyclopropyl- can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,4-dicyclopropyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids as catalysts.

Major Products Formed:

    Oxidation: Cyclopropyl-substituted benzoic acids.

    Reduction: Cyclopropyl-substituted cyclohexanes.

    Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.

Mechanism of Action

The mechanism of action of Benzene, 1,4-dicyclopropyl- involves its interaction with molecular targets through its aromatic and cyclopropyl groups. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the electron-rich nature of the benzene ring. The cyclopropyl groups can also influence the reactivity and stability of the compound by introducing steric and electronic effects .

Comparison with Similar Compounds

  • Benzene, 1,4-dichloro-
  • Benzene, 1,4-dimethyl-
  • Benzene, 1,4-diethyl-

Comparison: Benzene, 1,4-dicyclopropyl- is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties compared to other substituted benzenesFor example, the cyclopropyl groups can enhance the compound’s resistance to certain types of chemical degradation and provide unique interactions with biological targets .

Properties

CAS No.

41010-17-7

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

1,4-dicyclopropylbenzene

InChI

InChI=1S/C12H14/c1-2-10(12-7-8-12)4-3-9(1)11-5-6-11/h1-4,11-12H,5-8H2

InChI Key

CEVMPTUTKPDFCP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)C3CC3

Origin of Product

United States

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